An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine hydrochloride: Synthesis, Properties, and Applications in Neuroprotective Research
An In-depth Technical Guide to 6-Chloro-chroman-4-ylamine hydrochloride: Synthesis, Properties, and Applications in Neuroprotective Research
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The chroman ring system is a cornerstone in the architecture of a multitude of biologically active compounds, both natural and synthetic. Its inherent structural features make it a "privileged scaffold," a term bestowed upon molecular frameworks that can interact with a variety of biological targets. The strategic functionalization of this core has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This guide focuses on a specific, synthetically accessible derivative, 6-Chloro-chroman-4-ylamine hydrochloride , a molecule poised as a valuable intermediate and a potential pharmacophore in the realm of neurodegenerative disease research. We will delve into its fundamental properties, provide robust synthetic protocols, and explore its potential therapeutic applications, offering a comprehensive resource for researchers in drug discovery and development.
Core Physicochemical and Structural Characteristics
6-Chloro-chroman-4-ylamine hydrochloride is a stable, crystalline solid at room temperature. The molecule's architecture is defined by a chroman core, featuring a chlorine atom at the 6-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring. The hydrochloride salt form enhances its stability and aqueous solubility, which is advantageous for biological assays and potential formulation development.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-4-amine hydrochloride | [3] |
| CAS Number | 765880-61-3 | [4][5] |
| Molecular Formula | C₉H₁₀ClNO · HCl | [4][5] |
| Molecular Weight | 220.10 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [6] |
| Storage | Store at room temperature, keep dry and cool. | [6] |
| SMILES | C1COC2=C(C1N)C=C(C=C2)Cl | [3] |
| InChI Key | DLMNYSHJWHCTOD-UHFFFAOYSA-N | [3] |
Synthesis of 6-Chloro-chroman-4-ylamine hydrochloride: A Two-Stage Approach
The synthesis of 6-Chloro-chroman-4-ylamine hydrochloride is efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 6-chlorochroman-4-one, from readily available starting materials. The second stage is the conversion of this ketone to the target primary amine via reductive amination.
Experimental Protocol: Stage 1 - Synthesis of 6-chlorochroman-4-one
The synthesis of the ketone intermediate, 6-chlorochroman-4-one, is most commonly achieved starting from 4-chlorophenol. The process involves an initial O-acylation followed by an intramolecular Friedel-Crafts acylation to form the chromanone ring.[7]
Materials:
-
4-Chlorophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Triethylamine or Pyridine
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Methodology:
-
O-Acylation:
-
To a solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chlorophenyl 3-chloropropionate.
-
-
Intramolecular Friedel-Crafts Acylation (Cyclization):
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in DCM, cool to 0 °C.
-
Slowly add a solution of the crude 4-chlorophenyl 3-chloropropionate (1.0 eq) in DCM.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-chlorochroman-4-one.[7]
-
Experimental Protocol: Stage 2 - Reductive Amination
The conversion of 6-chlorochroman-4-one to the primary amine is achieved via reductive amination. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride.[4][8][9]
Materials:
-
6-chlorochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Imine Formation and In Situ Reduction:
-
Dissolve 6-chlorochroman-4-one (1.0 eq) in methanol.
-
Add a large excess of ammonium acetate (e.g., 10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas if the solution becomes too acidic. Maintain a pH around 6-7.[4]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench by adding water and then basify with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude 6-Chloro-chroman-4-ylamine as a free base.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-Chloro-chroman-4-ylamine hydrochloride as a stable salt.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 6-Chloro-chroman-4-ylamine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the chlorinated benzene ring will appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The protons of the dihydropyran ring will show distinct signals: the -OCH₂- protons (C2) will likely be a multiplet around δ 4.0-4.5 ppm, the diastereotopic -CH₂- protons (C3) will appear as multiplets in the upfield region (around δ 2.0-2.5 ppm), and the methine proton at the amine-bearing carbon (C4) will be a multiplet around δ 4.0-4.5 ppm. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon of the ketone precursor (around δ 190-200 ppm) will be absent, and a new signal for the amine-bearing carbon (C4) will appear in the aliphatic region (around δ 45-55 ppm). The aromatic carbons will resonate in the δ 115-160 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for assessing the purity of the compound and confirming its molecular weight.[10][11][12][13][14]
-
Chromatography: Reversed-phase HPLC is typically used, with a C18 column and a mobile phase gradient of water and acetonitrile or methanol containing a small amount of an acid modifier like formic acid to ensure good peak shape for the amine.
-
Mass Spectrometry: Using electrospray ionization (ESI) in positive ion mode, the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₀ClNO) at m/z ≈ 184.05. The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak) will also be observed.
Biological Applications and Mechanism of Action in Neuroprotection
Derivatives of the chroman scaffold have garnered significant interest for their neuroprotective properties.[7] While the specific biological profile of 6-Chloro-chroman-4-ylamine is not extensively documented in publicly available literature, the broader class of chroman-4-one and related derivatives has been shown to exert neuroprotective effects through various mechanisms.
One promising avenue of investigation is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase. Overactivity of SIRT2 has been implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which plays a role in microtubule stability and axonal transport, processes often disrupted in neurodegeneration.[1]
Experimental Protocol: In Vitro SIRT2 Inhibition Assay
To evaluate the potential of 6-Chloro-chroman-4-ylamine hydrochloride or its derivatives as SIRT2 inhibitors, a fluorometric assay can be employed.[6][15]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine residue adjacent to a fluorophore and a quencher)
-
NAD⁺ (cofactor)
-
Test compound (6-Chloro-chroman-4-ylamine hydrochloride)
-
Known SIRT2 inhibitor (e.g., Nicotinamide, as a positive control)
-
Assay buffer (e.g., Tris-HCl or HEPES based)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the test compound and the positive control inhibitor in the assay buffer.
-
Prepare working solutions of the SIRT2 enzyme, NAD⁺, and the fluorogenic substrate in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme. Include wells for no-enzyme control, no-inhibitor control, and positive control.
-
Pre-incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the signal by adding the developer solution. The developer contains a protease that will only cleave the deacetylated substrate, releasing the fluorophore from the quencher.
-
Incubate for an additional 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 395/541 nm).
-
Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Protocol: Neuroprotection Assay in HT22 Cells
The HT22 mouse hippocampal cell line is a widely used model to study oxidative stress-induced neuronal cell death, a key pathological feature in many neurodegenerative diseases.[1][16]
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Glutamate
-
Test compound (6-Chloro-chroman-4-ylamine hydrochloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare various concentrations of the test compound in the cell culture medium.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Induce oxidative stress by adding glutamate to a final concentration of 2-5 mM. Include appropriate controls: untreated cells (control), cells treated with glutamate only, and cells treated with the test compound only.
-
-
Assessment of Cell Viability (MTT Assay):
-
After 24 hours of glutamate exposure, add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Evaluate the ability of 6-Chloro-chroman-4-ylamine hydrochloride to protect HT22 cells from glutamate-induced toxicity.
-
Safety and Handling
6-Chloro-chroman-4-ylamine hydrochloride is a chemical intended for research and development purposes. Standard laboratory safety precautions should be observed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion and Future Directions
6-Chloro-chroman-4-ylamine hydrochloride represents a synthetically tractable and promising scaffold for the development of novel therapeutic agents, particularly in the field of neurodegenerative diseases. This guide has provided a comprehensive overview of its fundamental properties, detailed synthetic protocols, and methodologies for evaluating its potential biological activity. The exploration of its mechanism of action, with a focus on targets such as SIRT2, offers a rational basis for its further development. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), optimization of its pharmacokinetic properties, and in vivo evaluation in relevant animal models of neurodegeneration. The insights and protocols presented herein are intended to empower researchers to unlock the full therapeutic potential of this and related chroman derivatives.
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